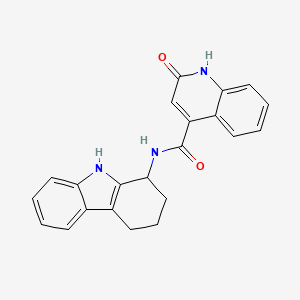

![molecular formula C15H17N3OS B11010500 N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B11010500.png)

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Y-27632 , belongs to a class of compounds that have garnered significant interest due to their pharmacological properties. Y-27632 is widely recognized as a specific inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases . Its unique structure combines a pyridine ring, a thiazole moiety, and a cyclohexanecarboxamide backbone.

Preparation Methods

Synthetic Routes:: The synthetic route to Y-27632 involves several steps, including the introduction of the pyridine and thiazole moieties. While I don’t have access to proprietary industrial methods, academic literature suggests that Y-27632 can be synthesized through multistep processes using appropriate starting materials.

Reaction Conditions:: The specific reaction conditions for Y-27632 synthesis may vary, but key steps likely involve cyclization reactions, amide bond formation, and functional group modifications.

Chemical Reactions Analysis

Reactivity:: Y-27632 undergoes various chemical reactions, including:

Oxidation: It may be susceptible to oxidative processes.

Reduction: Reduction reactions could modify its functional groups.

Substitution: Substituents on the pyridine and thiazole rings may be replaced.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:: The major products of Y-27632 reactions depend on the specific reaction type. For instance, reduction may yield modified derivatives, while substitution could lead to various analogs.

Scientific Research Applications

Y-27632 has found applications in diverse fields:

Cell Biology: It disrupts stress fibers in cells, impacting cell morphology and motility.

Cancer Research: Researchers study its effects on cell cycle progression and cytokinesis.

Drug Development: Y-27632’s kinase inhibition properties make it valuable for drug discovery.

Mechanism of Action

Y-27632 inhibits ROCK kinases by binding to their catalytic sites. It affects cellular processes involving actin cytoskeleton dynamics, cell adhesion, and migration.

Comparison with Similar Compounds

While Y-27632 is unique due to its specific ROCK inhibition, similar compounds include:

Y-30141: A related compound with even higher potency against ROCK kinases.

N-(pyridin-4-yl)isonicotinamide: Another pyridine-based compound with distinct properties.

Properties

Molecular Formula |

C15H17N3OS |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)cyclohexanecarboxamide |

InChI |

InChI=1S/C15H17N3OS/c19-14(11-5-2-1-3-6-11)18-15-17-13(10-20-15)12-7-4-8-16-9-12/h4,7-11H,1-3,5-6H2,(H,17,18,19) |

InChI Key |

PJYHJZDWJFYBKS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

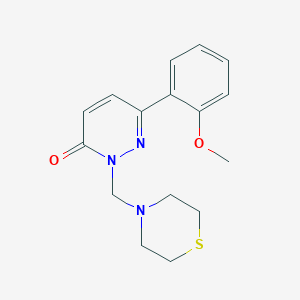

![methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B11010417.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide](/img/structure/B11010425.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B11010431.png)

![N-(6-methoxypyridin-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B11010432.png)

![1-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-L-proline](/img/structure/B11010442.png)

![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-N'-(1,3-benzodioxol-5-ylmethyl)urea](/img/structure/B11010457.png)

![2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(piperidin-1-ylsulfonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B11010467.png)

![5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B11010469.png)

![1-(1H-indazol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010481.png)

![3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one](/img/structure/B11010486.png)

![2-phenyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B11010493.png)

![{4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B11010496.png)